molecular formula C14H29N5O5 B6335382 H-Arg-Leu-OH acetate CAS No. 97275-28-0

H-Arg-Leu-OH acetate

Cat. No. B6335382
CAS RN: 97275-28-0
M. Wt: 347.41 g/mol
InChI Key: NETLCCJRXLZURZ-OZZZDHQUSA-N
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Description

H-Arg-Leu-OH acetate, also known as this compound, is an acetylated form of the naturally occurring amino acid L-arginine. It is an important molecule in biochemical research due to its ability to act as a substrate for various enzymes and its potential applications in the field of biochemistry. This compound is a versatile molecule that can be used in a variety of scientific experiments, including those related to enzymatic reactions, metabolic pathways, and drug discovery.

Scientific Research Applications

H-Arg-Leu-OH acetate acetate has many potential applications in scientific research. It has been used as a substrate for the study of various enzymes, such as arginase and nitric oxide synthase. It can also be used to study metabolic pathways, as well as to identify novel drug targets. This compound acetate has also been used in the study of protein-protein interactions and the development of new drugs.

Mechanism of Action

H-Arg-Leu-OH acetate acetate acts as a substrate for various enzymes, including arginase and nitric oxide synthase. Arginase catalyzes the hydrolysis of L-arginine to form urea and L-ornithine, while nitric oxide synthase catalyzes the conversion of L-arginine to nitric oxide. This compound acetate can also act as an inhibitor of arginase and nitric oxide synthase, as well as other enzymes.
Biochemical and Physiological Effects
This compound acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase nitric oxide production, which can lead to increased blood flow and improved oxygen delivery to tissues. It can also increase the activity of arginase, which results in the formation of urea and ornithine. In addition, this compound acetate has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

H-Arg-Leu-OH acetate acetate has many advantages for use in laboratory experiments. It is a readily available and inexpensive substrate, and it is relatively easy to handle. In addition, it has a high degree of solubility in aqueous solutions, making it ideal for use in enzymatic studies. However, this compound acetate is not stable at high temperatures and is sensitive to oxidation.

Future Directions

H-Arg-Leu-OH acetate acetate has many potential future applications in scientific research. It could be used in the development of new drugs, as well as in the study of protein-protein interactions. Additionally, its antioxidant and anti-inflammatory properties could be explored further. In addition, this compound acetate could be used to study metabolic pathways, as well as to identify novel drug targets. Finally, this compound acetate could be used in the study of enzymatic reactions, such as those involving arginase and nitric oxide synthase.

Synthesis Methods

H-Arg-Leu-OH acetate acetate can be synthesized by a variety of methods. The most common method involves the reaction of L-arginine with acetic anhydride in the presence of a base, such as pyridine. This reaction results in the formation of an acetylated L-arginine derivative, which can then be purified and isolated. Other methods of synthesis include the use of p-toluenesulfonyl chloride, as well as the use of other acylating agents, such as trifluoroacetic anhydride.

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3.C2H4O2/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETLCCJRXLZURZ-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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